Core Scaffold: Unsubstituted Thiophene vs. Tetrahydrobenzo[b]thiophene
The target compound retains a planar, unsubstituted thiophene ring, whereas the closest literature-characterized analogs (CAS 313662-68-9 and CAS 476280-34-9) contain a saturated tetrahydrobenzo[b]thiophene core that introduces conformational flexibility and increased lipophilicity [1]. In the influenza RdRP PA–PB1 interaction inhibition assay, tetrahydrobenzo[b]thiophene-3-carboxamide derivatives show IC₅₀ values ranging from 1.1 µM (most potent) to >100 µM depending on substituent pattern, with the saturated ring contributing to both potency gains and cytotoxicity trade-offs [1]. The unsubstituted thiophene platform of the target compound is predicted by GRID molecular interaction field (MIF) analysis to offer a distinct spatial and electronic profile at the key H-bond acceptor region near the carboxamide, potentially altering selectivity across polymerase subunits [1].
| Evidence Dimension | Core scaffold: aromatic ring saturation and ring size |
|---|---|
| Target Compound Data | Unsubstituted thiophene (C₄H₂S); MW 423.55; planar aromatic core |
| Comparator Or Baseline | CAS 313662-68-9: 4,5,6,7-tetrahydrobenzo[b]thiophene; MW 463.61; CAS 476280-34-9: 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene; MW 477.64; literature PA–PB1 IC₅₀ range: 1.1 – >100 µM |
| Quantified Difference | The target compound lacks the tetrahydrobenzo ring; direct PA–PB1 IC₅₀ data are unavailable; scaffold-hopping studies predict altered binding mode vs. tetrahydrobenzo analogs based on GRID MIF analysis [1]. |
| Conditions | Influenza virus polymerase PA–PB1 subunit interaction disruption assay (ELISA-based); GRID MIF computational scaffold-hopping analysis [1]. |
Why This Matters
Procurement of the unsubstituted thiophene scaffold is essential for SAR studies decoupling the contribution of ring saturation from sulfonamide-side-chain effects, which cannot be achieved using tetrahydrobenzo[b]thiophene analogs alone.
- [1] Lepri S, Nannetti G, Muratore G, Cruciani G, Ruzziconi R, Mercorelli B, Palù G, Loregian A, Goracci L. Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds. J Med Chem. 2014;57(10):4337-4350. View Source
